molecular formula C20H19N5O5S B10947554 N-{3-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}-2-(4-nitro-1H-pyrazol-1-yl)butanamide

N-{3-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}-2-(4-nitro-1H-pyrazol-1-yl)butanamide

Cat. No.: B10947554
M. Wt: 441.5 g/mol
InChI Key: QKERFVMHUQRPLT-UHFFFAOYSA-N
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Description

N-{3-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}-2-(4-nitro-1H-pyrazol-1-yl)butanamide is a complex organic compound characterized by its unique structure, which includes a sulfanyl group, nitro groups, and a pyrazolyl moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}-2-(4-nitro-1H-pyrazol-1-yl)butanamide typically involves multiple steps:

    Formation of the sulfanyl group: This step involves the reaction of 4-methylthiophenol with a suitable halogenated precursor to introduce the sulfanyl group.

    Pyrazole formation: The pyrazolyl moiety is synthesized through the reaction of hydrazine with a suitable diketone.

    Coupling reactions: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions, particularly at the aromatic rings, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon or platinum oxide.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N-{3-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}-2-(4-nitro-1H-pyrazol-1-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}-2-(4-nitro-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. The nitro groups and pyrazolyl moiety may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfanyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of both nitro and sulfanyl groups in the same molecule is relatively rare and may result in unique reactivity and biological activity.
  • The combination of these functional groups with the pyrazolyl moiety may enhance the compound’s potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery.

Properties

Molecular Formula

C20H19N5O5S

Molecular Weight

441.5 g/mol

IUPAC Name

N-[3-(4-methylphenyl)sulfanyl-5-nitrophenyl]-2-(4-nitropyrazol-1-yl)butanamide

InChI

InChI=1S/C20H19N5O5S/c1-3-19(23-12-16(11-21-23)25(29)30)20(26)22-14-8-15(24(27)28)10-18(9-14)31-17-6-4-13(2)5-7-17/h4-12,19H,3H2,1-2H3,(H,22,26)

InChI Key

QKERFVMHUQRPLT-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC(=CC(=C1)SC2=CC=C(C=C2)C)[N+](=O)[O-])N3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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